molecular formula C22H38O5 B13392005 Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate

Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate

Cat. No.: B13392005
M. Wt: 382.5 g/mol
InChI Key: LVDCZROIKIHUKJ-UHFFFAOYSA-N
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Description

Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate is a complex organic compound that belongs to the class of prostanoids. Prostanoids are a group of bioactive lipids that play crucial roles in various physiological processes, including inflammation, vascular homeostasis, and reproduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .

Scientific Research Applications

Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of prostanoid synthesis and reactivity.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and cancer.

    Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets, such as prostanoid receptors. These interactions trigger a cascade of intracellular signaling pathways that regulate various physiological processes, including inflammation, vasodilation, and platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dual hydroxy groups and extended heptanoate chain contribute to its versatility in various chemical reactions and its potential therapeutic applications .

Properties

IUPAC Name

ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDCZROIKIHUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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